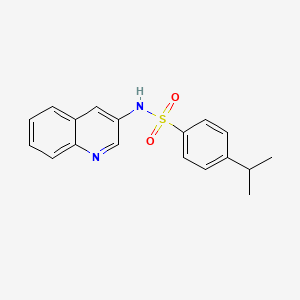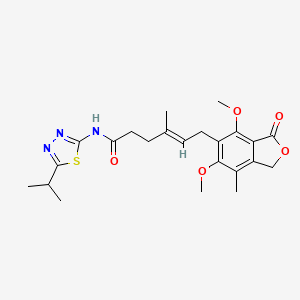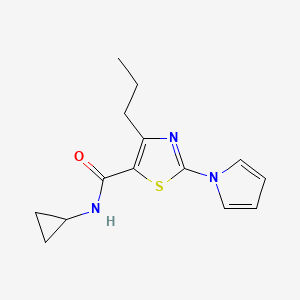![molecular formula C14H15ClN2O3S2 B12182040 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine CAS No. 147622-10-4](/img/structure/B12182040.png)
4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- is a complex organic compound that features a morpholine ring substituted with a thiazole ring. This compound is notable for its unique chemical structure, which includes a chlorine atom and a sulfonyl group attached to the thiazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the chlorine atom. The final step involves the attachment of the morpholine ring to the thiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the reaction progress and verifying the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The chlorine atom and sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chlorine atom and thiazole ring may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the thiazole ring and sulfonyl group.
Thiazole: A basic structure without the morpholine ring and additional substituents.
Sulfonyl Chlorides: Compounds with a sulfonyl group and chlorine atom but lacking the morpholine and thiazole rings.
Uniqueness
Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- is unique due to its combination of functional groups and rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
147622-10-4 |
|---|---|
Molecular Formula |
C14H15ClN2O3S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-10-2-4-11(5-3-10)22(18,19)13-12(15)21-14(16-13)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
InChI Key |
BEDZKAANRWWTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12181967.png)
![(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12181971.png)

![1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12181986.png)

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12181992.png)

![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12182005.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B12182007.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B12182022.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12182030.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12182032.png)

